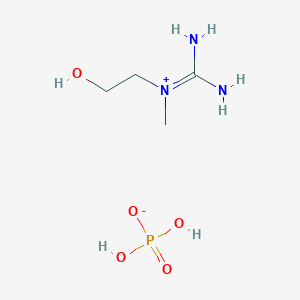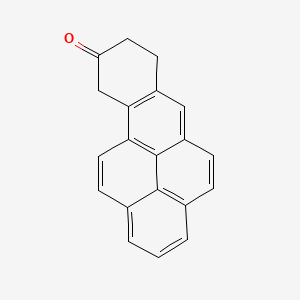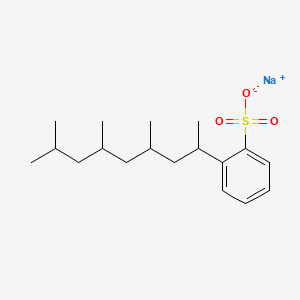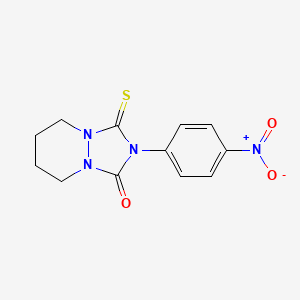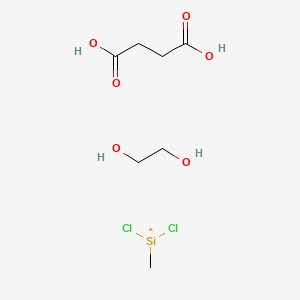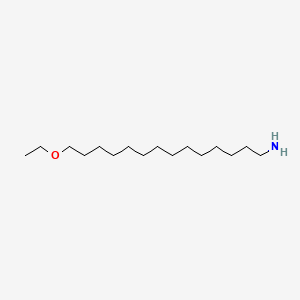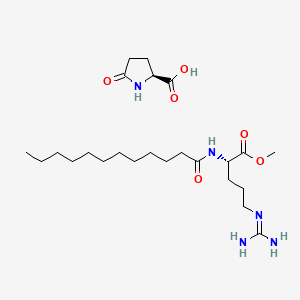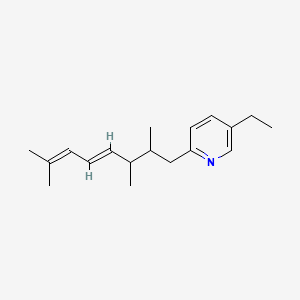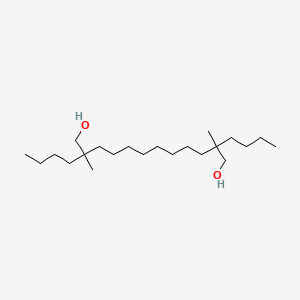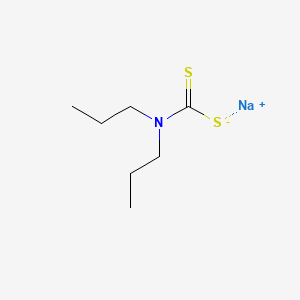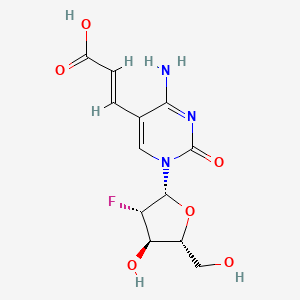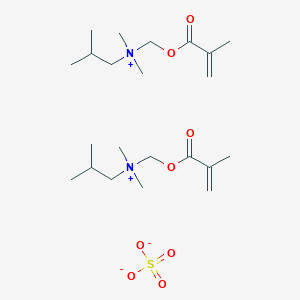
Aluminum, tritetracosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, tritetracosyl- is an organoaluminum compound characterized by the presence of long-chain alkyl groups attached to the aluminum atom. This compound is part of a broader class of organoaluminum compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Aluminum, tritetracosyl- typically involves the reaction of aluminum with tetracosyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction can be represented as: [ \text{Al} + 3 \text{R-Cl} \rightarrow \text{Al®}_3 + 3 \text{HCl} ] where R represents the tetracosyl group.
Industrial Production Methods: Industrial production of Aluminum, tritetracosyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity aluminum and tetracosyl halides, with the reaction being conducted in large reactors equipped with inert gas purging systems to maintain an oxygen-free environment.
Types of Reactions:
Oxidation: Aluminum, tritetracosyl- can undergo oxidation reactions, forming aluminum oxides and other oxidation products.
Reduction: This compound can be reduced under specific conditions, often involving the use of strong reducing agents.
Substitution: It can participate in substitution reactions where the tetracosyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Reduced aluminum species.
Substitution: Various substituted aluminum compounds.
Aplicaciones Científicas De Investigación
Aluminum, tritetracosyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the production of high-performance materials and as a component in specialty coatings and lubricants.
Mecanismo De Acción
The mechanism of action of Aluminum, tritetracosyl- involves its ability to form stable complexes with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical transformations, making it a valuable catalyst in organic synthesis. The long tetracosyl chains provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Triethylaluminum: Another organoaluminum compound with shorter ethyl groups.
Trimethylaluminum: Similar structure but with methyl groups instead of tetracosyl groups.
Triisobutylaluminum: Contains isobutyl groups.
Comparison:
Uniqueness: The long tetracosyl chains in Aluminum, tritetracosyl- provide unique steric and electronic properties, making it distinct from other organoaluminum compounds. This uniqueness allows for specific applications in catalysis and material science that are not achievable with shorter-chain analogs.
Propiedades
Número CAS |
6651-26-9 |
|---|---|
Fórmula molecular |
C72H147Al |
Peso molecular |
1039.9 g/mol |
Nombre IUPAC |
tri(tetracosyl)alumane |
InChI |
InChI=1S/3C24H49.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-24H2,2H3; |
Clave InChI |
MKWOCFYVIMOMNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


